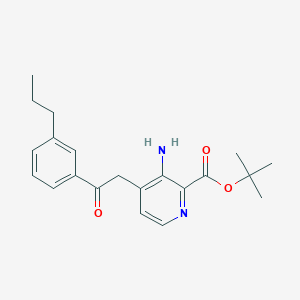
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a phenyl ring with a propyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a pyridine derivative, the amino group can be introduced via nucleophilic substitution.
Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino group.
Formation of the Ethanone Linkage: The ethanone linkage can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the phenyl ring using propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl) for Boc deprotection, various alkyl halides for further substitution
Major Products Formed
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)acetic acid
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanol
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridine derivatives.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As a precursor in the synthesis of materials with specific properties.
作用機序
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The Boc-protected amino group could be deprotected in vivo, allowing the free amine to participate in biochemical reactions.
類似化合物との比較
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(3-propylphenyl)ethanone: Similar structure but without the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but without the propyl group on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone is unique due to the combination of the Boc-protected amino group, the ethanone linkage, and the propyl-substituted phenyl ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
365428-03-1 |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-[2-oxo-2-(3-propylphenyl)ethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-5-7-14-8-6-9-15(12-14)17(24)13-16-10-11-23-19(18(16)22)20(25)26-21(2,3)4/h6,8-12H,5,7,13,22H2,1-4H3 |
InChIキー |
NPQURHWVAJISHK-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CC=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


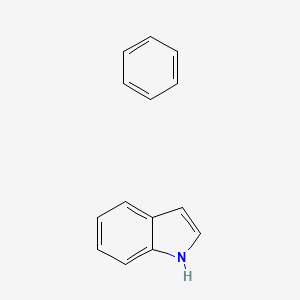
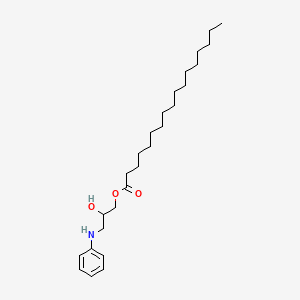
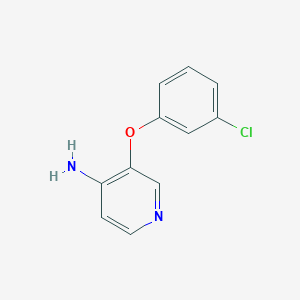
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
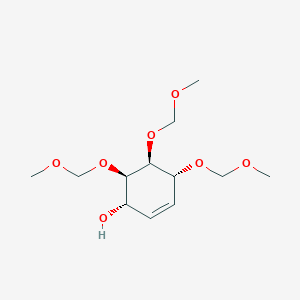
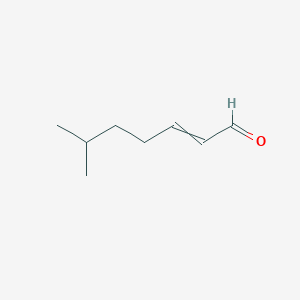

![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
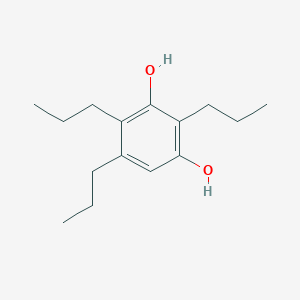
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
